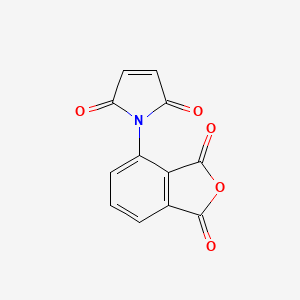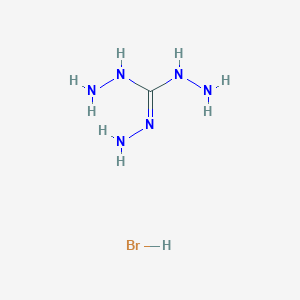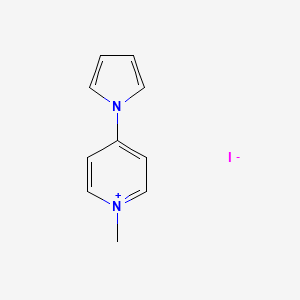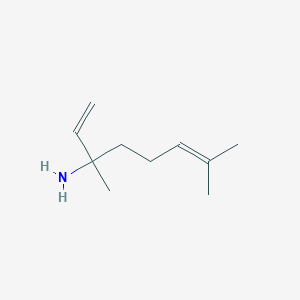
(1H-Benzimidazole-1,2-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-1,2-dimethanol is a heterocyclic compound that features a benzimidazole core with two hydroxymethyl groups attached at the 1 and 2 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole-1,2-dimethanol typically involves the cyclization of o-phenylenediamine with formaldehyde under acidic conditions. This reaction forms the benzimidazole core, which is then further functionalized to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the initial formation of the benzimidazole ring followed by subsequent functionalization. Catalysts such as lanthanum chloride can be used to facilitate these reactions under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-1,2-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-1,2-dicarboxylic acid, while substitution reactions can produce a variety of benzimidazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-1,2-dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 1H-benzimidazole-1,2-dimethanol involves its interaction with various molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
- Thiabendazole
- Mebendazole
- Albendazole
- Candesartan
- Omeprazole
Comparison: 1H-Benzimidazole-1,2-dimethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other benzimidazole derivatives, it has enhanced solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58566-88-4 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
[1-(hydroxymethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-9-10-7-3-1-2-4-8(7)11(9)6-13/h1-4,12-13H,5-6H2 |
InChI-Schlüssel |
VLPPYUBDYULUSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





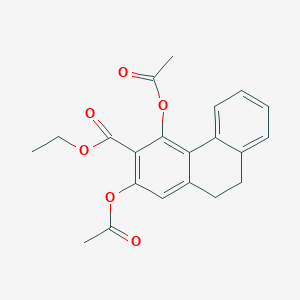
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

